7-methyl-5-phenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine
Overview
Description
7-methyl-5-phenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine is a heterocyclic compound that features a unique fusion of oxadiazole and diazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-phenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an ortho ester, followed by cyclization to form the oxadiazole ring. The diazepine ring is then formed through further cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-phenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole or diazepine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
7-methyl-5-phenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for use in the development of high-energy materials and as a component in organic electronics.
Biological Research: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 7-methyl-5-phenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. The diazepine ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen atoms.
1,3,4-thiadiazole derivatives: These compounds have a similar ring structure but contain sulfur instead of oxygen.
Benzodiazepines: These compounds share the diazepine ring but differ in their overall structure and functional groups.
Uniqueness
7-methyl-5-phenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine is unique due to its specific fusion of oxadiazole and diazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-methyl-5-phenyl-8H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-7-10(9-5-3-2-4-6-9)14-12-11(13-8)15-17-16-12/h2-7H,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFADWBYYOHZVRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NON=C2N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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